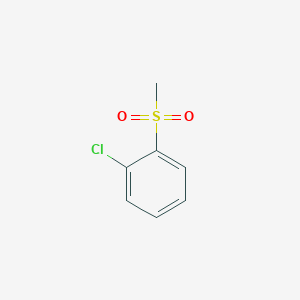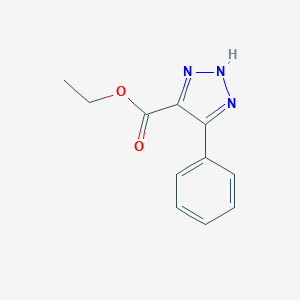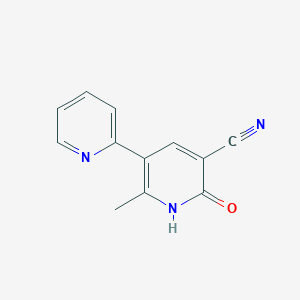
百草枯二碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraquat diiodide is a bipyridylium compound, specifically a quaternary ammonium salt, known for its potent herbicidal properties. It is widely used in agriculture to control weeds and unwanted vegetation. The compound is highly effective due to its ability to interfere with the photosynthetic process in plants, leading to rapid plant death upon contact.
科学研究应用
Paraquat diiodide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and electron transfer processes.
Biology: Employed in studies of oxidative stress and its effects on cellular structures.
Medicine: Investigated for its potential role in inducing oxidative stress-related diseases, such as Parkinson’s disease.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
作用机制
Target of Action
Paraquat diiodide, commonly known as paraquat, is a quaternary ammonium herbicide . Its primary targets are plants, where it acts upon direct contact with plant tissues, particularly leaves and stems . In humans, the primary targets of paraquat toxicity are the lungs and other organs .
Mode of Action
Paraquat exerts its herbicidal activity by interfering with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This deviation of electron flow from photosynthesis produces a toxic derivative, PQ+, which is re-oxidized by the O2 produced in chloroplasts .
Biochemical Pathways
The biochemical pathways affected by paraquat are complex . Paraquat generates reactive oxygen species (ROS), leading to oxidative stress and damage in plant tissues . In humans, several intracellular events are triggered, leading to apoptotic cell death. These include oxidative stress, mitochondria dysfunction, endoplasmic reticulum stress, alteration in dopamine catabolism, inactivation of tyrosine hydroxylase, and decreased levels of neurotrophic factors .
Result of Action
The molecular and cellular effects of paraquat’s action are significant. In plants, paraquat leads to the death of the plant upon direct contact . In humans, ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . Laboratory studies have demonstrated that paraquat induces many pathological features similar to those seen in Parkinson’s disease .
Action Environment
Paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater . Runoff from treated fields can lead to water pollution, negatively impacting aquatic ecosystems . Environmental factors such as light, humidity, temperature, and rainfall can influence the absorption, movement, and activity of paraquat .
生化分析
Biochemical Properties
Paraquat diiodide interferes with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This disruption leads to the production of reactive oxygen species (ROS) and oxidative stress, which damages plant cells and tissues .
Cellular Effects
Paraquat diiodide has been shown to induce oxidative stress, DNA damage, and cytotoxicity in lymphocytes . It also causes dose-dependent DNA damage in peripheral lymphocyte cells and significant oxidative cell membrane damage .
Molecular Mechanism
The toxicity of paraquat diiodide stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments . This leads to the production of ROS, which can cause damage to cells and tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, paraquat diiodide has been shown to cause damage over time. For instance, a study found that paraquat caused dose-dependent DNA damage in peripheral lymphocyte cells . Another study showed that paraquat induced many pathological features of Parkinson’s disease in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of paraquat diiodide vary with different dosages. High doses of paraquat diiodide have been shown to cause significant damage, while lower doses showed less damage, possibly due to the activation of the antioxidant defense mechanism .
Metabolic Pathways
Paraquat diiodide is involved in the disruption of the redox cycle in cells . It interferes with the electron transfer system, inhibiting the reduction of NADPH during photosynthesis . This leads to the production of ROS, which can cause damage to cells and tissues .
Transport and Distribution
Paraquat diiodide is transported into the chloroplast, which is the site of its herbicidal activity . It is also known to be transported via a transporter for endogenous polyamines .
Subcellular Localization
Paraquat diiodide is localized to the Golgi apparatus in cells . This localization is thought to be involved in the intracellular transport of paraquat into the chloroplast, where it exerts its herbicidal effects .
准备方法
Synthetic Routes and Reaction Conditions: Paraquat diiodide can be synthesized through the quaternization of 4,4’-bipyridine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 4,4’-bipyridine in an appropriate solvent such as acetonitrile.
- Add methyl iodide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the precipitated paraquat diiodide by recrystallization.
Industrial Production Methods: Industrial production of paraquat diiodide follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale mixing of 4,4’-bipyridine and methyl iodide in industrial reactors.
- Controlled heating and refluxing to ensure complete quaternization.
- Use of industrial filtration and purification systems to isolate and purify the final product.
化学反应分析
Types of Reactions: Paraquat diiodide undergoes several types of chemical reactions, including:
Oxidation: Paraquat diiodide can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can be reduced under certain conditions, although this is less common.
Substitution: Paraquat diiodide can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Formation of reactive oxygen species and subsequent plant cell damage.
Reduction: Formation of reduced paraquat species.
Substitution: Formation of substituted paraquat derivatives.
相似化合物的比较
Paraquat diiodide is often compared with other bipyridylium herbicides, such as diquat. While both compounds share similar structures and mechanisms of action, paraquat diiodide is generally more potent and faster-acting. Other similar compounds include:
Diquat: Less potent and slower-acting compared to paraquat diiodide.
Cyperquat: Another bipyridylium herbicide with similar properties.
Diethamquat: A less commonly used bipyridylium herbicide.
Difenzoquat: Known for its selective herbicidal activity.
Paraquat diiodide’s unique combination of high potency and rapid action makes it a valuable tool in agricultural weed control, despite its associated toxicity risks.
属性
CAS 编号 |
1983-60-4 |
|---|---|
分子式 |
C12H14IN2+ |
分子量 |
313.16 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C12H14N2.HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
InChI 键 |
JDVCJKFYWZXMOF-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


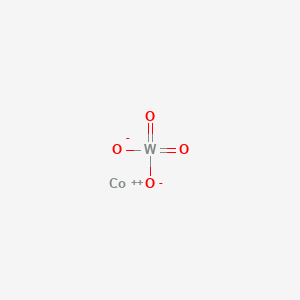
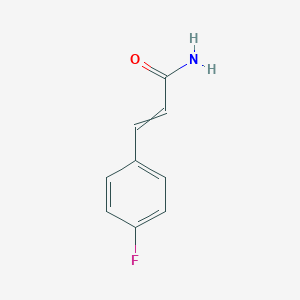
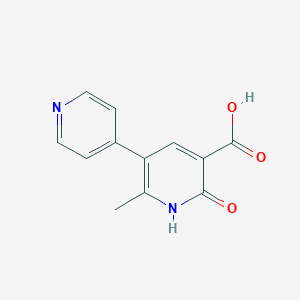
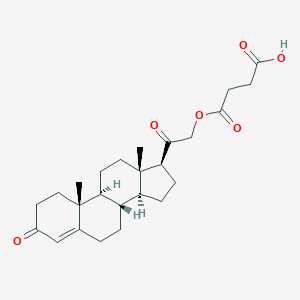
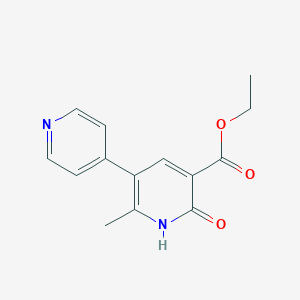
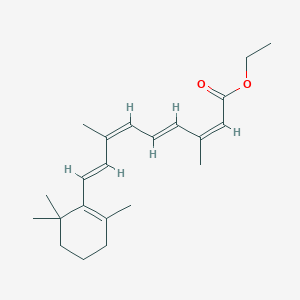
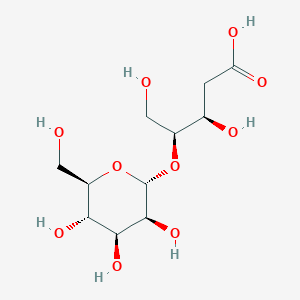
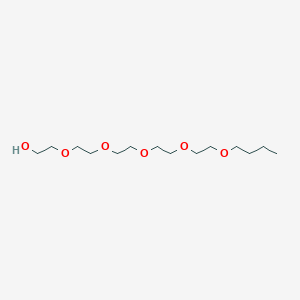

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)

